2-(benzylsulfonyl)-N-phenylacetamide
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Overview
Description
2-(benzylsulfonyl)-N-phenylacetamide is an organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzylsulfonyl group attached to an acetamide backbone, with a phenyl group as a substituent. The unique structural attributes of this compound contribute to its diverse chemical reactivity and potential utility in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfonyl)-N-phenylacetamide typically involves the reaction of benzylsulfonyl chloride with N-phenylacetamide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like acetonitrile under controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial for achieving consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfonyl)-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The benzylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the sulfonyl group can yield sulfide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylsulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Studied for its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of 2-(benzylsulfonyl)-N-phenylacetamide involves its interaction with specific molecular targets, leading to various biological effects. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the phenylacetamide moiety may interact with cellular receptors, modulating signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
2-(benzylsulfonyl)benzothiazole: Known for its antifungal properties.
N-(5-alkyl-1,3,4-thiadiazol-2-yl)-2-(phenylthio)acetamides: Exhibits antimicrobial activity.
Uniqueness
2-(benzylsulfonyl)-N-phenylacetamide stands out due to its unique combination of a benzylsulfonyl group and a phenylacetamide backbone. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C15H15NO3S |
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Molecular Weight |
289.4 g/mol |
IUPAC Name |
2-benzylsulfonyl-N-phenylacetamide |
InChI |
InChI=1S/C15H15NO3S/c17-15(16-14-9-5-2-6-10-14)12-20(18,19)11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,16,17) |
InChI Key |
CZCUWZUDNNQIGJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CS(=O)(=O)CC(=O)NC2=CC=CC=C2 |
Origin of Product |
United States |
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